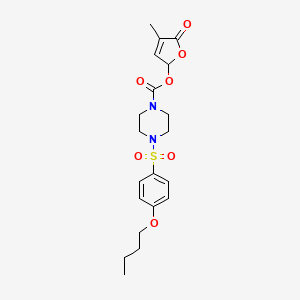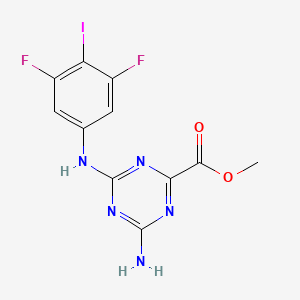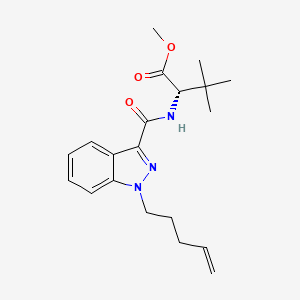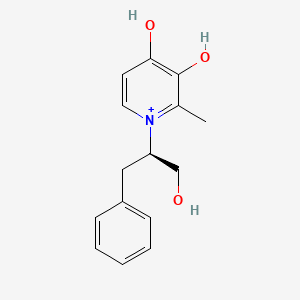![molecular formula C12H16O5 B3025939 (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one CAS No. 1110661-29-4](/img/structure/B3025939.png)
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
説明
Acremine I is a fungal metabolite originally isolated from Acremonium byssoides. It inhibits germination of P. viticola sporangia by 23.2 and 32.8% when used at concentrations of 0.5 and 1 mM, respectively.
科学的研究の応用
Total Synthesis and Structural Insights
The asymmetric total synthesis of acremine F is a remarkable achievement. Researchers achieved this by employing a modestly enantioselective dihydroxylation followed by a highly selective asymmetric reduction. Chemoselective oxidation of acremine F further allowed access to acremine A and acremine B . Understanding the synthetic pathways and structural features of these compounds provides valuable insights for drug development and natural product chemistry.
Antifungal Properties
Acremines have been investigated for their antifungal activity. While acremine F itself showed no significant bioactivity, other members of the family, such as acremine A , acremine B , and acremine D , exhibited inhibition against Plasmopora viticola, a pathogen affecting grapevines. These findings suggest potential applications in agriculture and crop protection .
Bisacremines: Complex Dimers
The acremine family also includes bisacremines, such as bisacremine E , which are derived from two acremine F units through a formal [4 + 2] cycloaddition followed by condensation and oxidation. Investigating the formation of these complex dimers sheds light on the biosynthesis of acremines in nature. Understanding bisacremines could inspire novel synthetic strategies and expand our knowledge of natural product biosynthesis .
Structural Revision and Carbon Framework
Researchers have revised the structure of acremine P based on carbon-13 data. The chemical correlation of acremine P with its co-metabolite, acremine A , helped define the carbon framework and partial relative configuration of acremine P. Such structural revisions are crucial for accurate characterization and classification of natural products .
Potential Medicinal Applications
While specific applications are still being explored, the unique structural features of acremines make them intriguing candidates for drug discovery. Their cyclohexene core, prenyl unit, and diverse modes of oxidation provide a rich chemical space to explore. Researchers are investigating potential antitumor, anti-inflammatory, or neuroprotective properties .
Biosynthetic Pathways
Understanding the biosynthesis of acremines can reveal enzymatic processes and pathways involved in their production. Unraveling these biosynthetic routes may inspire biotechnological applications, such as engineered production of acremines or related compounds in microbial hosts .
特性
IUPAC Name |
(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZTEBDFKLHPZ-ULHKAFAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)



![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)